MS611

BET Bromodomain Inhibition BRD4 Selectivity Epigenetics

MS611 (C21H18N4O3S) provides a defined, 100-fold selectivity for BRD4-BD1 over BD2, enabling unambiguous attribution of phenotypic effects. It is the mandatory parent scaffold for novel BD1-selective analog development and a critical reference for assay validation. Ensure experimental integrity by procuring this well-characterized probe.

Molecular Formula C21H18N4O3S
Molecular Weight 406.46
Cat. No. B1193143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS611
SynonymsMS611;  MS-611;  MS 611.
Molecular FormulaC21H18N4O3S
Molecular Weight406.46
Structural Identifiers
SMILESO=S(C1=CC=C(/N=N/C2=CC(C)=C(O)C(C)=C2)C=C1)(NC3=CC=C(C#N)C=C3)=O
InChIInChI=1S/C21H18N4O3S/c1-14-11-19(12-15(2)21(14)26)24-23-17-7-9-20(10-8-17)29(27,28)25-18-5-3-16(13-22)4-6-18/h3-12,25-26H,1-2H3/b24-23+
InChIKeyXPACNVXDISGELS-WCWDXBQESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MS611: A First Bromodomain-Selective BET Inhibitor for Mechanistic Studies


MS611 (C21H18N4O3S, MW 406.46) is an azobenzene-based small molecule inhibitor of Bromodomain and Extra-Terminal (BET) family proteins [1]. It exhibits preferential binding affinity for the first bromodomain (BD1) of BRD4 over the second bromodomain (BD2) . MS611 serves as a parent scaffold from which a series of benzimidazole-6-sulfonamides were developed to achieve improved BD1 selectivity and metabolic stability [2].

MS611: The Critical Need for BD1-Specific Tools in BET Biology


Generic substitution among BET inhibitors is not scientifically valid due to their distinct intra-BET selectivity profiles. Pan-BET inhibitors target BD1 and BD2 of BRD2, BRD3, BRD4, and BRDT with varying, often equipotent, affinities, confounding mechanistic interpretation and contributing to clinical toxicities [1]. In contrast, MS611 provides a defined selectivity profile with a 100-fold preference for BRD4-BD1 over BRD4-BD2 . Substituting MS611 with a pan-BET inhibitor or a BD2-selective compound would fundamentally alter the experimental outcome, as different bromodomains control distinct transcriptional programs [1].

MS611: Quantified Differentiation Against MS436 and Lead Analog 9a


BRD4-BD1 Binding Affinity and Fold-Selectivity vs. BRD4-BD2

MS611 demonstrates a 100-fold selectivity for the first bromodomain (BD1) of BRD4 over the second (BD2) [1]. Its Ki for BRD4-BD1 is 0.41 μM, compared to 41.3 μM for BRD4-BD2 . This BD1 preference is a key differentiator from pan-BET inhibitors that exhibit more balanced BD1/BD2 affinity and from BD2-selective probes. The structural parent MS436 also shows BD1 preference, but with an estimated Ki of 30-50 nM (0.03-0.05 μM) for BRD4-BD1 and a 10-fold selectivity over BD2, indicating that MS611 has weaker absolute potency but a far greater BD1/BD2 selectivity ratio .

BET Bromodomain Inhibition BRD4 Selectivity Epigenetics

Metabolic Stability: MS611 vs. Lead Analog 9a

MS611 serves as a benchmark for stability improvements achieved in derivative compounds. The lead analog 9a (a benzimidazole-6-sulfonamide derived from MS611) demonstrated improved metabolic stability compared to parent compounds MS436 and MS611 [1]. While specific quantitative data for MS611 alone is not provided in the primary literature, the relative improvement of 9a over MS611 establishes MS611 as a crucial reference point for SAR studies aimed at enhancing metabolic stability in this chemical series [2].

Metabolic Stability Microsomal Clearance Drug Discovery

Chemical Scaffold Comparison: Azobenzene vs. Benzimidazole-6-sulfonamide

MS611 features an azobenzene core, which serves as the foundational scaffold for a series of bioisosteric replacements leading to benzimidazole-6-sulfonamides [1]. The lead compound 9a, a benzimidazole-6-sulfonamide, was developed from MS611 (compound 7b) [2]. This chemical evolution is critical for researchers seeking to understand how scaffold modifications impact BD1 selectivity and pharmacokinetic properties [3]. MS611 is the essential starting point for any comparative study evaluating the benzimidazole-6-sulfonamide series.

Chemical Scaffold Bioisosteric Replacement Medicinal Chemistry

Recommended Research Applications for MS611


Dissecting BD1-Specific Transcriptional Functions

MS611's 100-fold selectivity for BRD4-BD1 over BD2 enables researchers to attribute phenotypic effects specifically to BD1 inhibition. This contrasts with pan-BET inhibitors, where concurrent BD2 engagement complicates interpretation. MS611 can be used in gene expression profiling or chromatin immunoprecipitation (ChIP) studies to map BD1-dependent transcriptional programs, particularly in disease models where BRD4 is implicated (e.g., cancer, inflammation) [1].

Structure-Activity Relationship (SAR) Reference Compound

As the direct parent of the benzimidazole-6-sulfonamide series , MS611 is a mandatory reference standard for any laboratory synthesizing or evaluating novel analogs like compound 9a. Procurement is essential for establishing baseline activity and selectivity, validating assay performance, and quantifying the improvement achieved by scaffold hopping or other medicinal chemistry efforts [1].

Tool for BRD4-BD1 in vitro Binding and Displacement Assays

MS611 serves as a well-characterized small molecule probe for BRD4-BD1 (Ki = 0.41 μM) . It can be utilized as a reference inhibitor in fluorescence polarization (FP), AlphaScreen, or surface plasmon resonance (SPR) assays designed to discover or characterize new BD1 ligands. Its defined affinity and selectivity profile provide a benchmark for assay development and hit validation [1].

Comparative BET Inhibitor Profiling in Oncology Research

In preclinical oncology studies, MS611 can be included in a panel of BET inhibitors with distinct selectivity profiles (e.g., pan-BET, BD2-selective) to deconvolve the specific bromodomain dependencies of cancer cell lines. Comparing cellular responses to MS611, MS436, and other probes helps identify tumor types that are specifically dependent on BRD4-BD1 function, informing target validation efforts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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